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molecular formula C12H17F3N4O2S B8601976 Tert-butyl 4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate

Tert-butyl 4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate

Cat. No. B8601976
M. Wt: 338.35 g/mol
InChI Key: JWXJQJRRQURNLI-UHFFFAOYSA-N
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Patent
US07220744B2

Procedure details

A mixture of 2.2 mmol 2-bromo-5-trifluoromethyl-[1,3,4]thiadiazole (CA 37461-6-3; prepared according to DE2533605), 2.3 mmol piperazine-1-carboxylic acid tert-butyl ester and 4.3 mmol potassium carbonate in 10 ml acetonitrile was refluxed for 4 hours. The reaction mixture was cooled, poured into water and extracted 3 times with ethyl acetate. Concentration and recrystallisation of the crude material from diethyl ether yielded the title compound as a colorless solid. MS (m/e): 397.2 ([M+CH3COO]31 , 100%).
Quantity
2.2 mmol
Type
reactant
Reaction Step One
Quantity
2.3 mmol
Type
reactant
Reaction Step One
Quantity
4.3 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][C:4]([C:7]([F:10])([F:9])[F:8])=[N:5][N:6]=1.[C:11]([O:15][C:16]([N:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1)=[O:17])([CH3:14])([CH3:13])[CH3:12].C(=O)([O-])[O-].[K+].[K+].O>C(#N)C>[C:11]([O:15][C:16]([N:18]1[CH2:23][CH2:22][N:21]([C:2]2[S:3][C:4]([C:7]([F:10])([F:9])[F:8])=[N:5][N:6]=2)[CH2:20][CH2:19]1)=[O:17])([CH3:14])([CH3:12])[CH3:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.2 mmol
Type
reactant
Smiles
BrC=1SC(=NN1)C(F)(F)F
Name
Quantity
2.3 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
4.3 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and recrystallisation of the crude material from diethyl ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C=1SC(=NN1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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